
Trans-octahydroquinolin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-octahydroquinolin-7(1H)-one is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a bicyclic structure consisting of a quinoline core that is fully hydrogenated, resulting in an octahydroquinoline
準備方法
Synthetic Routes and Reaction Conditions: Trans-octahydroquinolin-7(1H)-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. The reaction typically employs a metal catalyst such as palladium or platinum on carbon. The hydrogenation process results in the reduction of the quinoline ring to form the octahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of quinoline derivatives. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions: Trans-octahydroquinolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions using reagents such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated bicyclic amines.
Substitution: Functionalized octahydroquinoline derivatives.
科学的研究の応用
Trans-octahydroquinolin-7(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-octahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their function.
類似化合物との比較
Trans-octahydroquinolin-7(1H)-one can be compared with other similar compounds, such as:
Quinoline: The parent compound, which is less hydrogenated and has different chemical properties.
Decahydroquinoline: A fully saturated derivative with distinct reactivity.
Tetrahydroquinoline: A partially hydrogenated derivative with intermediate properties.
Uniqueness: this compound is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other quinoline derivatives may not be suitable.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9-/m0/s1 |
InChIキー |
LGGHILDVIWBNJZ-CBAPKCEASA-N |
異性体SMILES |
C1C[C@H]2CCC(=O)C[C@@H]2NC1 |
正規SMILES |
C1CC2CCC(=O)CC2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


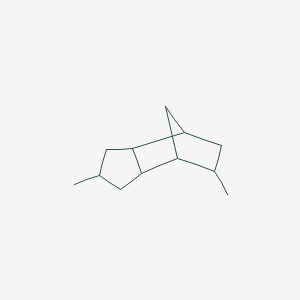
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
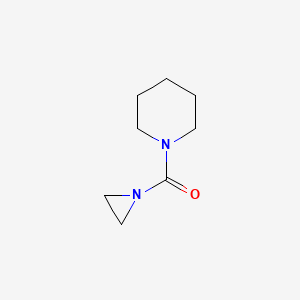
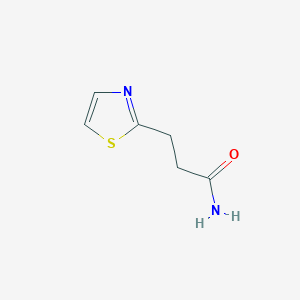
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
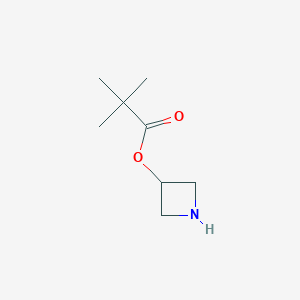
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
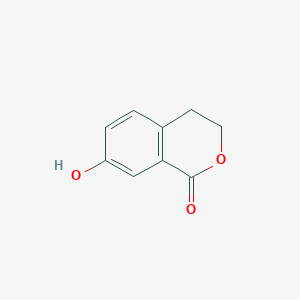
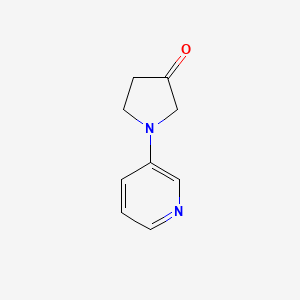
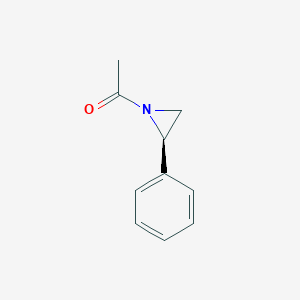

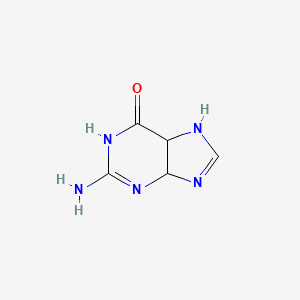
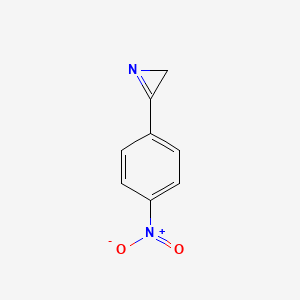
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
